![molecular formula C22H22N4O2 B2762090 N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide CAS No. 220061-08-5](/img/structure/B2762090.png)

N,N'-Bis[2-(1H-indole-3-yl)ethyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are a significant class of organic heterocyclic molecules and can be isolated from a variety of natural sources, including plants and microorganisms . They are known for their vast array of biological activities .

Synthesis Analysis

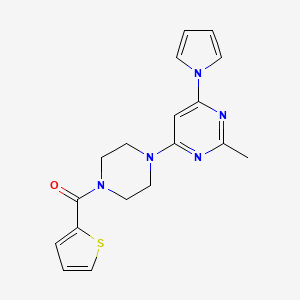

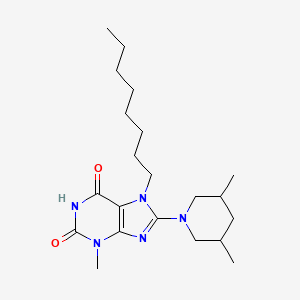

The synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” can be achieved through a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” is characterized by the presence of two indole rings connected by an oxamide group . The indole ring is a heterocyclic organic compound consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N,N’-Bis[2-(1H-indole-3-yl)ethyl]oxamide” include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Scientific Research Applications

Anti-Inflammatory Properties

N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE exhibits potential anti-inflammatory effects. Its structure combines tryptamine (a biogenic amine) and naproxen (a nonsteroidal anti-inflammatory drug). Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory actions. Ongoing trials suggest that naproxen could be beneficial in reducing severe respiratory mortality associated with COVID-19 .

Antiviral Activity

Combining naproxen with tryptamine creates a hybrid molecule. Tryptamine derivatives play essential roles in the central nervous system, including sleep regulation, cognition, and behavior. The combination of naproxen’s anti-inflammatory action with broad-spectrum antiviral activity makes N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE an intriguing candidate for antiviral therapy .

Neuromodulation

Tryptamine derivatives, including serotonin, are crucial signaling hormones. N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE’s structure shares features with neuromodulators and psychedelic compounds. Investigating its impact on neuromodulation could yield valuable insights .

Hybrid Drug Development

The synthesis of hybrid molecules like N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE allows researchers to explore synergistic effects. Combining the properties of two distinct compounds may lead to novel therapeutic agents with improved efficacy and safety profiles .

Structural Determination

Detailed analyses, including 1H and 13C-NMR, UV, IR, and mass spectral data, contribute to understanding the compound’s structure and stability. These investigations aid in optimizing synthesis methods and ensuring product purity .

Pharmacokinetics and Toxicology

Studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profiles of N,N’-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE is essential for assessing its safety and potential therapeutic window .

Future Directions

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities . These interactions can lead to downstream effects such as the modulation of immune response, inhibition of microbial growth, and disruption of cancer cell proliferation .

Result of Action

Given the diverse biological activities of indole derivatives, the compound’s action could potentially result in a variety of molecular and cellular effects .

properties

IUPAC Name |

N,N'-bis[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-21(23-11-9-15-13-25-19-7-3-1-5-17(15)19)22(28)24-12-10-16-14-26-20-8-4-2-6-18(16)20/h1-8,13-14,25-26H,9-12H2,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQGTEFJLKVCAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2762013.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic acid](/img/structure/B2762015.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762016.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2762018.png)

![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2762019.png)

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)

![N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762025.png)

![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2762027.png)